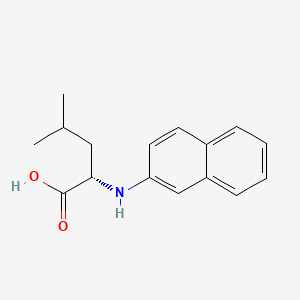

N-(2-naphthyl)leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-naphthyl)leucine is a compound that belongs to the class of N-aryl-α-amino acids It is characterized by the presence of a naphthalene ring attached to the amino acid leucine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthyl)leucine typically involves the reaction of leucine with 2-naphthylamine. One common method is the condensation reaction where the carboxyl group of leucine reacts with the amino group of 2-naphthylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-naphthyl)leucine can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Applications De Recherche Scientifique

N-(2-naphthyl)leucine has several scientific research applications:

Chemistry: Used as a chiral selector in chromatographic techniques for enantioseparation of racemic mixtures.

Biology: Serves as a substrate in enzymatic assays to study aminopeptidase activity.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(2-naphthyl)leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in the active sites of enzymes, while the leucine moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-naphthyl)valine

- N-(2-naphthyl)alanine

- N-(2-naphthyl)glycine

Uniqueness

N-(2-naphthyl)leucine is unique due to its specific combination of the naphthalene ring and the leucine amino acid. This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with biological targets. Compared to other similar compounds, this compound may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry.

Activité Biologique

N-(2-naphthyl)leucine, a derivative of the amino acid leucine, has garnered attention for its potential biological activities, particularly in the context of protein synthesis and metabolic regulation. This compound is part of a broader class of naphthyl-substituted amino acids that exhibit interesting biochemical properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on various physiological processes, and relevant research findings.

This compound functions primarily through its influence on the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a critical role in regulating protein synthesis, cell growth, and metabolism. Leucine itself is known to activate mTORC1, which subsequently phosphorylates key proteins involved in translation initiation and ribosome biogenesis .

Key Mechanisms Include:

- Activation of mTORC1: this compound may enhance mTORC1 signaling by mimicking leucine's role as an essential amino acid that promotes anabolic processes.

- Influence on Amino Acid Transport: The compound may affect the transport mechanisms of other amino acids, influencing overall cellular metabolism .

- Regulation of Gene Expression: By activating mTORC1, this compound can lead to upregulation of genes involved in protein synthesis and cellular growth .

Biological Effects

The biological effects of this compound are varied and significant:

- Protein Synthesis: Studies indicate that this compound can stimulate protein synthesis in skeletal muscle and other tissues by activating the mTOR pathway .

- Metabolic Regulation: The compound has been linked to improved metabolic functions, including enhanced fatty acid oxidation and energy homeostasis through AMPK activation .

- Potential Therapeutic Applications: Given its role in modulating metabolic pathways, this compound may have therapeutic potential in conditions such as obesity and diabetes mellitus .

Research Findings

Recent studies have explored the specific effects of this compound on various biological systems:

-

In Vivo Studies: Research involving animal models has demonstrated that supplementation with this compound leads to increased phosphorylation of mTOR and its downstream targets, resulting in enhanced protein synthesis in skeletal muscle tissues .

Study Model Dosage Key Findings Zanchi et al. (2012) Sprague-Dawley rats 2.25 g/kg body weight/day for 10 days Increased mTOR phosphorylation; enhanced protein synthesis Jewell et al. (2015) C2C12 myotubes Not specified Upregulation of protein synthesis genes - Cellular Mechanisms: In vitro studies have shown that this compound enhances the activity of aminopeptidases and influences cellular uptake mechanisms for other amino acids . This suggests a multifaceted role in cellular metabolism.

- Neurobiological Effects: Investigations into the central nervous system have revealed that leucine derivatives can modulate food intake and energy balance through hypothalamic pathways, although specific data on this compound remains limited .

Case Studies

Case Study 1: Leucine Supplementation in Obesity Models

A study investigated the effects of leucine supplementation (including derivatives like this compound) on obese mice. The results indicated a reduction in body fat percentage and improved glucose tolerance, suggesting potential applications for weight management therapies.

Case Study 2: Muscle Protein Synthesis Enhancement

In a controlled trial involving elderly participants, supplementation with leucine-rich diets (including this compound derivatives) resulted in significant improvements in muscle mass and strength, underscoring its role in age-related muscle degeneration.

Propriétés

IUPAC Name |

(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSRJCABMTBA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.